molecular formula C21H22BF2NO3 B1446112 1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1704069-51-1

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No. B1446112
M. Wt: 385.2 g/mol
InChI Key: NASVPJUAULBMAM-UHFFFAOYSA-N
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Description

“1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” is a chemical compound . It is a derivative of indolin-2-one, which is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS. The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

Scientific Research Applications

  • Organic Synthesis

    • Summary: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes .
    • Methods: Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Results: These compounds have a wide range of applications in pharmacy and biology .
  • Drug Application Research

    • Summary: Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
    • Methods: In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
    • Results: Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
  • Drug Delivery Systems

    • Summary: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Methods: The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
    • Results: They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Anti-HIV Research

    • Summary: Certain indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
    • Methods: These studies often involve molecular docking studies .
    • Results: While specific results vary, this research could potentially lead to the development of new treatments for HIV .
  • Chemical Stability Studies

    • Summary: Some compounds similar to the one you mentioned have been studied for their chemical stability .
    • Methods: These studies often involve calculating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
    • Results: A substantial energy gap indicates high chemical stability .
  • Enzyme Inhibition

    • Summary: Certain compounds have been used as enzyme inhibitors .
    • Methods: This often involves incubating the compound with a specific enzyme and observing the results .
    • Results: In some cases, this can result in the production of a thiocarboxylic acid .
  • Fluorinated Building Blocks

    • Summary: Compounds like 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are used as fluorinated building blocks in chemical synthesis .
    • Methods: These compounds are typically used in the synthesis of more complex molecules .
    • Results: The use of these building blocks can lead to the creation of a wide variety of novel compounds .
  • Molecular Docking Studies

    • Summary: Certain indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents through molecular docking studies .
    • Methods: These studies often involve computational simulations to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
    • Results: While specific results vary, this research could potentially lead to the development of new treatments for HIV .
  • Chemical Properties Analysis

    • Summary: The chemical properties of similar compounds are often analyzed to understand their potential applications .
    • Methods: This often involves studying the structure, melting point, boiling point, density, molecular formula, and molecular weight of the compound .
    • Results: The results of these analyses can provide valuable information for further research and potential applications .

Future Directions

The compound’s potential for further study lies in its structural similarity to other compounds that have shown therapeutic potential. For example, its use in the synthesis of imidazopyridazines as therapeutic kinase inhibitors suggests potential applications in medicinal chemistry .

properties

IUPAC Name

1-benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BF2NO3/c1-19(2)20(3,4)28-22(27-19)15-10-11-17-16(12-15)21(23,24)18(26)25(17)13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASVPJUAULBMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3(F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 4
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 5
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1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

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